3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-6(12)8(10-7(11)13)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPWZZACEHCWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCNCC2)NC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13625-49-5 | |
| Record name | 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13625-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
The primary target of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is the delta opioid receptor (DOR) . DORs are a clinical target for various neurological disorders, including migraine and chronic pain.
Biological Activity
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique spirocyclic structure contributes to its diverse pharmacological properties, including anti-inflammatory, analgesic, and potential neuroprotective effects. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C₈H₁₄ClN₃O₂
- Molecular Weight : 219.67 g/mol
- CAS Number : 13625-49-5
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body:
- Delta Opioid Receptors : Recent studies indicate that derivatives of this compound may act as selective agonists for delta opioid receptors, which are implicated in pain modulation and neuroprotection .
- Anti-inflammatory Activity : The compound has demonstrated efficacy in reducing inflammation and pain through inhibition of pro-inflammatory cytokines and mediators .
- Antioxidant Properties : It may also exhibit antioxidant effects, protecting cells from oxidative stress, which is crucial in various neurological disorders.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving mice demonstrated that administration of this compound resulted in significant reductions in inflammatory pain compared to control groups.
- Case Study 2 : In a rat model of neuropathic pain, the compound exhibited potent analgesic effects without significant side effects commonly associated with opioid treatments.
Research Findings
Research has indicated that derivatives of this compound possess various pharmacological properties:
- Liver Protection : Some derivatives have shown protective effects against liver damage by modulating oxidative stress pathways.
- Vasodilation Effects : The compound may induce vasodilation, contributing to its potential use in treating hypertension and other cardiovascular conditions.
- Cognitive Enhancements : Preliminary studies suggest possible benefits in cognitive function and memory retention due to its neuroprotective properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
Key Observations :
- Substituent Size and Yield : Bulkier substituents (e.g., ethoxyethyl in compound 8 ) reduce synthetic yield (54%) compared to simpler derivatives.
- Melting Points : Hydrochloride salts generally exhibit higher melting points (e.g., 185–186°C for compound 9·HCl ), enhancing thermal stability.
- IR Profiles : C=O stretching frequencies vary slightly (1700–1775 cm⁻¹), reflecting electronic effects of substituents .
Pharmacological Activity
Key Observations :
- Antimalarial Potency : CWHM-123’s efficacy is attributed to lipophilic substituents (isopentyl and chloro-benzyl), enhancing membrane penetration .
- Receptor Specificity : RS102221’s bulky aryl sulfonamide group confers selectivity for 5-HT2C over other serotonin receptors .
- Biocidal Activity : TTDD derivatives gain antimicrobial properties via N-halamine chlorination, absent in the target compound .
Q & A
Q. What are the common synthetic routes for 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride and its derivatives?
The compound is typically synthesized via cyclocondensation reactions involving hydantoin precursors. For example, derivatives are prepared by reacting cycloalkanespiro-5-hydantoin with substituted benzyl halides in solvents like DMF, using potassium carbonate as a base at 25–80°C . Yields range from 35% to 75%, with recrystallization from aqueous ethanol or hexane for purification. IR spectroscopy (e.g., C=O stretches at 1700–1775 cm⁻¹) and elemental analysis (C, H, N) are critical for structural confirmation .
Q. How is the compound characterized structurally and analytically?
Key characterization methods include:
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups.
- Elemental analysis : Validates empirical formulas (e.g., C₁₁H₁₉N₃O₃ for a derivative with 54.76% C, 7.94% H, 17.41% N) .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 268 [M+H]⁺ for a hydrochloride derivative) .
- X-ray crystallography : Resolves spirocyclic conformation and substituent orientation in derivatives .
Q. What are the primary pharmacological applications of this compound?
Derivatives exhibit anticonvulsant activity, evaluated via maximal electroshock seizure (MES) and rotarod neurotoxicity tests. For instance, 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives showed protective effects against seizures comparable to phenytoin .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl/aryl substitutions) influence bioactivity in anticonvulsant derivatives?
Structure–activity relationship (SAR) studies reveal:
- Amide vs. sulfonamide substituents : Amide-containing derivatives (e.g., compound 24 ) show superior MES activity compared to sulfonamides due to enhanced hydrogen bonding with target receptors .
- Spirocyclic ring size : Smaller rings (e.g., spiro[4.5] vs. spiro[4.6]) improve metabolic stability by reducing steric hindrance .
- Halogenation : 4-Chlorobenzyl derivatives (e.g., 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide) enhance lipophilicity and blood-brain barrier penetration .
Q. How can contradictory analytical data (e.g., IR vs. NMR results) be resolved during structural elucidation?
Contradictions may arise from polymorphic forms or solvate formation. For example:
Q. What strategies optimize reaction yields in spirocyclic hydantoin synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, THF) improve nucleophilicity of intermediates .
- Catalysis : Triethylamine or NaH enhances alkylation efficiency in derivatives like 3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride .
- Temperature control : Heating at 55–60°C for 8–18 hr minimizes side reactions (e.g., hydrolysis) .
Q. What mechanistic insights explain the antimicrobial activity of N-halamine derivatives?
Chlorinated derivatives (e.g., 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) act via oxidative chlorine release, disrupting microbial membranes. The hindered amine site stabilizes N-Cl bonds, enabling prolonged biocidal activity against S. aureus and E. coli (4.9 log reduction in 5 min) .
Methodological Considerations
Q. How are biocidal nanofibers incorporating this compound prepared and tested?
- Electrospinning : TTDD (7,7,9,9-tetramethyl derivative) is blended with polyacrylonitrile, yielding nanofibers (diameter: 240–650 nm).
- Chlorination : Treated with NaOCl to immobilize N-halamine moieties.
- Antimicrobial assays : ASTM E2149 tests quantify log reductions in bacterial viability after 5-min contact .
Q. What analytical challenges arise in quantifying degradation products during stability studies?
Hydrolysis of the hydantoin ring generates urea derivatives, detectable via LC-MS. Forced degradation studies (acid/base/oxidative conditions) coupled with HPLC-DAD (λ = 210–280 nm) identify major degradants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
